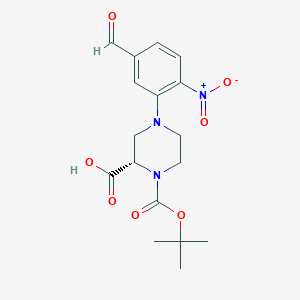![molecular formula C16H15FO B13727755 [1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is a chemical compound that features a cyclopropyl group attached to a methanol moiety, with a fluorobiphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol typically involves the following steps:
Formation of the Fluorobiphenyl Intermediate: The starting material, 3-fluorobiphenyl, is synthesized through a halogenation reaction where biphenyl is treated with a fluorinating agent.
Cyclopropanation: The fluorobiphenyl intermediate undergoes a cyclopropanation reaction, often using diazomethane or a similar reagent, to introduce the cyclopropyl group.
Methanol Addition: The final step involves the addition of a methanol group to the cyclopropyl moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
[1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields various alcohol derivatives.
Substitution: Results in substituted biphenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated biphenyl derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of [1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol involves its interaction with specific molecular targets. The fluorobiphenyl moiety can interact with hydrophobic pockets in proteins, while the cyclopropyl group may enhance binding affinity through steric effects. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure.
Tarenflurbil: An investigational drug for Alzheimer’s disease, featuring a fluorobiphenyl moiety.
Uniqueness
[1-(3’-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other fluorobiphenyl derivatives and enhances its potential for diverse applications.
Propiedades
Fórmula molecular |
C16H15FO |
|---|---|
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
[1-[4-(3-fluorophenyl)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C16H15FO/c17-15-3-1-2-13(10-15)12-4-6-14(7-5-12)16(11-18)8-9-16/h1-7,10,18H,8-9,11H2 |
Clave InChI |
IUQJQGACAIFXTK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)C2=CC=C(C=C2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


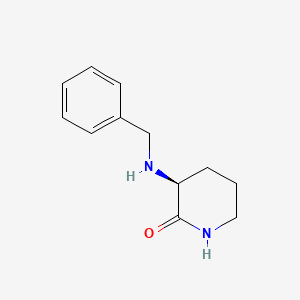
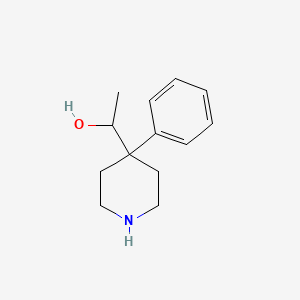

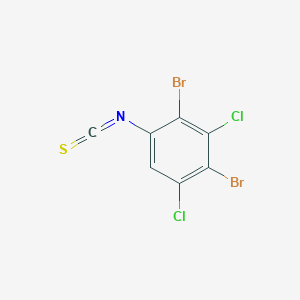
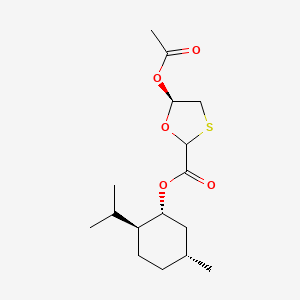
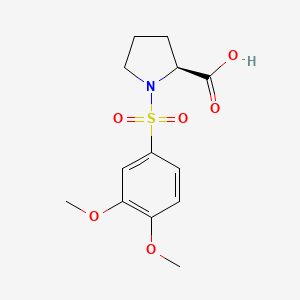
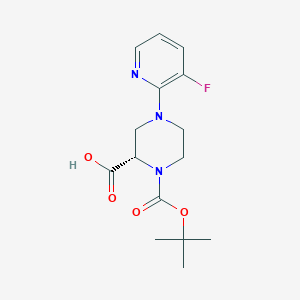

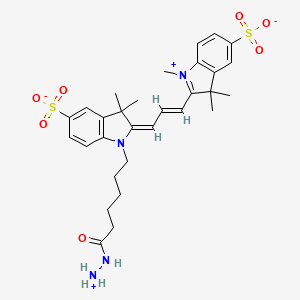

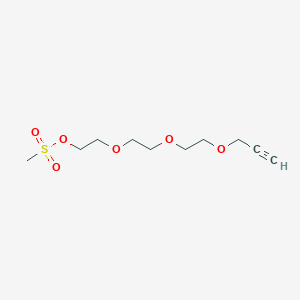
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
